molecular formula C23H21NO4 B2495540 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate CAS No. 331460-64-1

4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate

Cat. No.: B2495540
CAS No.: 331460-64-1
M. Wt: 375.424
InChI Key: DVIYCUSRMOBUGF-BUVRLJJBSA-N
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Description

4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate is a complex organic compound with a unique structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. For example, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

[4-[(3,4-dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-16-4-8-18(9-5-16)23(25)28-20-11-6-17(7-12-20)15-24-19-10-13-21(26-2)22(14-19)27-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIYCUSRMOBUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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